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Compound of Interest

Compound Name: 3-Chloro-1-butene

Cat. No.: B1220285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chloro-1-butene, a valuable chloroalkene intermediate in organic synthesis. The document

details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring

this data are also provided, along with graphical representations of the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-chloro-1-butene, both ¹H and ¹³C NMR provide distinct signals that allow for

unambiguous structure confirmation.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-chloro-1-butene is characterized by signals in both the aliphatic

and olefinic regions, exhibiting complex splitting patterns due to proton-proton coupling. The

data presented here is typically acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for 3-Chloro-1-butene
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Chemical Shift (δ)
(ppm)

Multiplicity
Number of
Hydrogens

Assignment

~5.8 - 6.0 Multiplet 1H -CH=CH₂

~5.2 - 5.4 Multiplet 2H -CH=CH₂

~4.6 - 4.8 Multiplet 1H -CH(Cl)-

~1.6 Doublet 3H -CH(Cl)CH₃

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of 3-chloro-1-butene displays four distinct signals,

corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 3-Chloro-1-butene

Chemical Shift (δ) (ppm) Carbon Assignment

~138 =CH-

~118 =CH₂

~60 -CHCl-

~25 -CH₃

Experimental Protocol for NMR Spectroscopy
A general workflow for acquiring NMR spectra of a liquid sample like 3-chloro-1-butene is

outlined below.
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Diagram 1: NMR Spectroscopy Workflow

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~10-20 mg of 3-chloro-1-butene in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3).

Filter the solution through a pipette with a cotton plug into a clean NMR tube.

Cap the NMR tube and wipe the exterior clean.

Insert the NMR tube into the spectrometer's spinner turbine.

Transfer to Spectrometer

Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

Tune the probe for the desired nucleus (¹H or ¹³C).

Set acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

Apply Fourier transform to the raw data (FID).

Raw Data

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using a reference standard (e.g., TMS).

Integrate the signals (for ¹H NMR) and pick the peaks.

Click to download full resolution via product page

Caption: Diagram 1: NMR Spectroscopy Workflow.
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 3-chloro-1-butene shows characteristic

absorptions for C-H bonds in both sp² and sp³ hybridization states, the C=C double bond, and

the C-Cl bond.

IR Spectroscopic Data
The following table summarizes the key absorption bands observed in the IR spectrum of 3-
chloro-1-butene.

Table 3: IR Spectroscopic Data for 3-Chloro-1-butene

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3080 =C-H Stretching

~2980 C-H (sp³) Stretching

~1645 C=C Stretching

~1440 C-H Bending

~990 and ~920 =C-H Out-of-plane bending

~650-750 C-Cl Stretching

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid

samples.
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Diagram 2: ATR-FTIR Spectroscopy Workflow

Instrument Setup

Sample Analysis

Post-Analysis

Ensure the ATR crystal is clean.

Collect a background spectrum of the empty, clean ATR crystal.

Place a small drop of 3-chloro-1-butene directly onto the ATR crystal.

Ready for Sample

Acquire the sample spectrum over a defined range (e.g., 4000-400 cm⁻¹).

Process the spectrum (e.g., baseline correction, peak picking).

Raw Spectrum

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

Click to download full resolution via product page

Caption: Diagram 2: ATR-FTIR Spectroscopy Workflow.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which aids in determining the molecular weight and structural features.

Electron Ionization (EI) is a common technique for volatile compounds like 3-chloro-1-butene.

Mass Spectrometric Data
The mass spectrum of 3-chloro-1-butene shows a molecular ion peak and several

characteristic fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in

an approximate 3:1 ratio), ions containing a chlorine atom will appear as a pair of peaks (M⁺

and M+2) separated by two m/z units, with a corresponding intensity ratio.

Table 4: Mass Spectrometric Data for 3-Chloro-1-butene

m/z Relative Intensity Proposed Fragment

92 Moderate
[C₄H₇³⁷Cl]⁺ (Molecular ion,

M+2)

90 High [C₄H₇³⁵Cl]⁺ (Molecular ion, M⁺)

55 High [C₄H₇]⁺ (Loss of Cl)

39 Moderate [C₃H₃]⁺

27 Moderate [C₂H₃]⁺

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of

volatile compounds like 3-chloro-1-butene.
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Diagram 3: GC-MS Analysis Workflow

Sample Introduction

Chromatographic Separation

Mass Spectrometric Detection

Prepare a dilute solution of 3-chloro-1-butene in a volatile solvent (e.g., dichloromethane).

Inject a small volume (e.g., 1 µL) into the heated GC inlet.

The sample is vaporized and carried by an inert gas (e.g., Helium) onto a capillary column.

Vaporized Sample

The column is subjected to a temperature program to separate components based on boiling point and polarity.

Eluted compounds enter the ion source (e.g., Electron Ionization).

Separated Analyte

Molecules are ionized and fragmented.

Ions are separated by the mass analyzer based on their m/z ratio.

The detector records the abundance of each ion.

Click to download full resolution via product page

Caption: Diagram 3: GC-MS Analysis Workflow.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-1-butene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220285#3-chloro-1-butene-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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